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Compound of Interest

Compound Name:
2-(2-bromophenyl)-N-

(cyclopropylmethyl)acetamide

CAS No.: 1311779-40-4

Cat. No.: B1396539 Get Quote

Executive Summary
This technical guide details the structural characterization of 2-(2-bromophenyl)-N-
(cyclopropylmethyl)acetamide, a secondary amide featuring an ortho-brominated aromatic

system and a strained cyclopropyl moiety.

The elucidation strategy prioritizes three critical structural checkpoints:

Integrity of the Cyclopropyl Ring: Verifying the ring has not undergone acid-catalyzed ring

opening during synthesis.

Regiochemistry of the Bromine: Confirming the ortho substitution pattern versus meta or

para isomers.

Amide Bond Formation: Validating the connectivity between the phenylacetic acid core and

the cyclopropylmethyl amine.

Synthetic Context & Impurity Profiling
Context: Elucidation cannot exist in a vacuum. Understanding the synthesis predicts the

impurities that complicate spectral analysis. This compound is typically synthesized via
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Schotten-Baumann conditions or carbodiimide coupling (EDC/HOBt) of 2-bromophenylacetic

acid and cyclopropylmethanamine.

Critical Impurity Markers
Impurity Type Origin Spectral Flag (1H NMR)

Residual Acid
Unreacted 2-

bromophenylacetic acid

Singlet at ~3.8 ppm (slightly

shifted from product); broad

COOH >11 ppm.

Ring-Opened Product
Acid-catalyzed cleavage of

cyclopropane

Appearance of olefinic protons

(5.0–6.0 ppm) and methyl

groups (if rearranged).

Rotamers
Restricted rotation around C-N

bond

Dual signal sets (usually

unequal ratio) appearing broad

at RT; coalescing at high temp.

Synthesis & Logic Flowchart

2-Bromophenylacetic Acid
(CAS 18698-97-0)

Amide Coupling
(EDC/HOBt or SOCl2)

Cyclopropylmethanamine

Target Amide
C12H14BrNOMajor Path

Impurity: Ring Opening
(N-butenyl analog)

Acidic Cond.

Click to download full resolution via product page

Figure 1: Synthetic pathway highlighting the critical risk of cyclopropyl ring opening under acidic

activation conditions.

Mass Spectrometry (MS): The Isotopic Fingerprint
Objective: Confirm Molecular Formula (

) and Halogen Presence.
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The presence of Bromine provides a definitive isotopic signature that serves as the primary

validation step before NMR.

Technique: ESI-TOF (Positive Mode) or GC-MS (EI).

Observed Ion:

(ESI) or

(EI).

Theoretical Monoisotopic Mass: ~267.02 Da (

).

The "1:1" Rule
Unlike Chlorine (3:1 ratio), Bromine isotopes (

and

) exist in a nearly 1:1 natural abundance.

Signal A (M): m/z ~267

Signal B (M+2): m/z ~269

Validation: If the intensity ratio of M to M+2 is not approximately 1:1, the compound does not

contain a single bromine atom.

Infrared Spectroscopy (IR): Functional Group
Validation
Objective: Confirm Amide formation and Cyclopropyl integrity.
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Vibration Mode Wavenumber (cm⁻¹) Diagnostic Value

N-H Stretch 3280–3320 (m) Confirms secondary amide.

Cyclopropyl C-H 3080–3100 (w)

CRITICAL: C-H bonds in

strained rings absorb at higher

frequencies than alkanes

(<3000). Presence confirms

the ring is intact.

Amide I (C=O) 1640–1660 (s)
Lower than ester/acid

precursors due to resonance.

Amide II (N-H) 1540–1560 (m)
Bending vibration; confirms

amide linkage.

NMR Spectroscopy: Connectivity & Topology
Objective: Map the carbon skeleton and prove regiochemistry. Solvent: DMSO-

is preferred over

to visualize the Amide N-H proton clearly and prevent exchange.

1H NMR Analysis (400 MHz, DMSO- )
Region A: The Cyclopropyl "Upfield" Zone (0.0 – 1.0 ppm)
This is the most distinct region. The magnetic anisotropy of the cyclopropane ring shields these

protons heavily.[1]

0.15 – 0.25 (2H, m): Cyclopropyl

(cis to substituent).

0.40 – 0.50 (2H, m): Cyclopropyl

(trans to substituent).

0.90 – 1.00 (1H, m): Cyclopropyl methine (

).
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Self-Validation: If signals appear >1.2 ppm or as simple triplets/quartets, the ring has

opened.

Region B: The Linkers (2.0 – 4.0 ppm)
3.05 (2H, t,

):

-Cyclopropyl. The coupling is to the methine proton and the NH.

3.70 (2H, s):

. This singlet is characteristic of phenylacetic acid derivatives.

Note: If this appears as an AB quartet, it implies a chiral center or restricted rotation

making the protons diastereotopic.

Region C: The Aromatic Zone (7.0 – 7.6 ppm)
Distinguishing 2-bromo (ortho) from 3- or 4-bromo isomers relies on the splitting pattern.

Pattern: ABCD system (4 distinct environments).

7.58 (1H, dd,

): The proton at position 3 (ortho to Br). It is the most deshielded due to the electronegativity
of Bromine.

7.10 – 7.40 (3H, m): Remaining aromatic protons.

Differentiation: A para-substituted isomer would show a symmetric AA'BB' doublet pair. The

complex ABCD pattern confirms ortho substitution.

Region D: The Amide Proton
8.20 (1H, br t): Amide

. Appears as a broad triplet due to coupling with the adjacent

.
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13C NMR (100 MHz, DMSO- )
Carbonyl: ~169 ppm.

Aromatic C-Br: ~124 ppm (Distinctive quaternary carbon).

Cyclopropyl

: ~3–5 ppm (Highly shielded).

Advanced Elucidation: 2D NMR Correlations
To definitively prove the structure, specific through-bond correlations must be established using

HMBC (Heteronuclear Multiple Bond Correlation).

HMBC Pathway Logic
We must "bridge the gap" across the amide bond and the ether linkage.

Correlation 1 (The Head): The

protons (

3.70) must correlate with the Carbonyl Carbon (~169 ppm) and the Aromatic C1/C2/C6.

Correlation 2 (The Bridge): The

proton (if visible) or the

protons (

3.05) must correlate with the same Carbonyl Carbon (~169 ppm).

Significance: This proves the Acid and Amine pieces are covalently bonded.

Correlation 3 (The Tail): The

protons must correlate with the Cyclopropyl methine carbon (~10 ppm).

Elucidation Logic Diagram
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Unknown Sample

MS Analysis
(Br Isotope Pattern 1:1)

Step 1: MW & Halogen

IR Spectroscopy
(Cyclopropyl C-H >3000)

Step 2: Func Groups

1H NMR
(Ortho-splitting + Upfield Ring H)

Step 3: Topology

HMBC Correlation
(Connects N-CH2 to C=O)

Step 4: Connectivity

Structure Confirmed:
2-(2-bromophenyl)-N-(cyclopropylmethyl)acetamide

Validation

Click to download full resolution via product page

Figure 2: Step-by-step structural validation workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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